1,4-二噁烷-2,5-二甲醇

描述

1,4-Dioxane-2,5-dimethanol, also known as 1,4-dioxane-2,5-diol, is an organic compound with the molecular formula C3H6O2. It is a colorless liquid with a sweet, ether-like odor. 1,4-Dioxane-2,5-dimethanol is used as a solvent, stabilizer, and reaction intermediate in the chemical industry, and as a reagent in the synthesis of a variety of pharmaceuticals and other organic compounds.

科学研究应用

1,4-二噁烷-2,5-二甲醇应用的综合分析

1,4-二噁烷-2,5-二甲醇是一种用途广泛的化合物,在科学研究中有着广泛的应用。以下是其在不同领域独特应用的详细分析。

聚氨酯性能增强: 在聚氨酯结构中添加 1,4-二噁烷衍生物,例如 1,4-二噁烷-2,5-二甲醇,可以显著提高其性能和环境降解特性。 研究表明,这些衍生物可以增强聚氨酯的物理性能和表面特征,使其更适合暴露在元素中的户外应用 .

环境中的降解: 研究表明,含有二噁烷衍生物的聚氨酯在土壤中埋藏较长时间后,会表现出轻微的降解程度。 这表明 1,4-二噁烷-2,5-二甲醇可用于制造更环保的聚氨酯材料,这些材料可以更高效地降解,从而减少其对垃圾填埋场的负面影响 .

聚合物结构合成: 1,4-二噁烷-2,5-二甲醇中存在的羟基使其成为合成聚合物结构的宝贵化合物。 其立体化学性质源于二噁烷环的对称性,在创建具有所需物理特性的聚合物方面特别有用 .

开环聚合: 1,4-二噁烷-2,5-二甲醇与缩水甘油反应生成开环聚合产物。 该反应对于开发具有潜在应用的新型聚合物材料至关重要,这些应用涉及医疗、汽车和消费品等多个行业 .

光谱分析: 该化合物表现出多种光谱,可用于光谱分析以了解新材料的结构和行为。 在 1,4-二噁烷-2,5-二甲醇光谱中观察到的峰值可以提供有关材料中分子结构和相互作用的见解 .

有机合成砌块: 作为有机合成中的砌块,1,4-二噁烷-2,5-二甲醇用作各种反应的试剂。 它可以充当三碳亲核或亲电成分,这对于合成多种有机化合物至关重要 .

安全和危害

作用机制

Target of Action

1,4-Dioxane-2,5-dimethanol interacts with several targets. It has been found to interact with Subtilisin Carlsberg in Bacillus licheniformis, Tumor necrosis factor ligand superfamily member 13B , Epsin-1 , and Transforming growth factor beta-3 in humans . These targets play crucial roles in various biological processes, including protein degradation, immune response, endocytosis, and cell growth and differentiation.

Mode of Action

It is known to bind to membranes enriched in phosphatidylinositol 4,5-bisphosphate (ptdins(4,5)p2), modifying membrane curvature and facilitating the formation of clathrin-coated invaginations . This interaction can lead to changes in cellular processes such as endocytosis and signal transduction.

Biochemical Pathways

1,4-Dioxane-2,5-dimethanol is involved in the ring-opening polymerization process when it reacts with glycidol . This reaction can lead to the formation of polymers with various applications.

Pharmacokinetics

It is a low molecular weight compound that is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its low solubility and molecular weight.

Result of Action

It has been suggested that 1,4-dioxane, a related compound, can cause serious abnormalities in allium cepa meristematic cells . It can decrease the mitotic index and increase chromosomal abnormalities and micronucleus frequency . More research is needed to understand the specific effects of 1,4-Dioxane-2,5-dimethanol.

Action Environment

The action of 1,4-Dioxane-2,5-dimethanol can be influenced by environmental factors. For instance, its insolubility in water may affect its bioavailability and efficacy . Additionally, its stability could be influenced by factors such as temperature, pH, and the presence of other chemicals.

生化分析

Biochemical Properties

1,4-Dioxane-2,5-dimethanol interacts with various enzymes and proteins in biochemical reactions . It reacts with glycidol to form ring-opening polymerization products . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

The molecular mechanism of action of 1,4-Dioxane-2,5-dimethanol involves its reaction with glycidol to form ring-opening polymerization products . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound reacts with glycidol to form ring-opening polymerization products . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

It is known that this compound can influence cell function

Metabolic Pathways

It is known that this compound reacts with glycidol to form ring-opening polymerization products . This suggests that it may interact with enzymes or cofactors in these pathways.

Transport and Distribution

It is known that this compound is insoluble in water , which may affect its localization or accumulation within cells and tissues.

Subcellular Localization

It is known that this compound can influence cell function . This suggests that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

属性

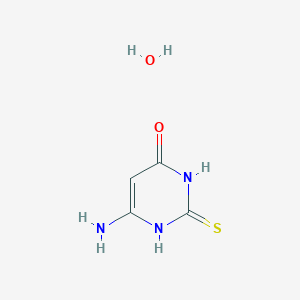

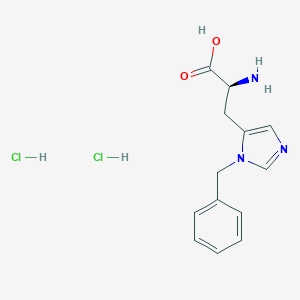

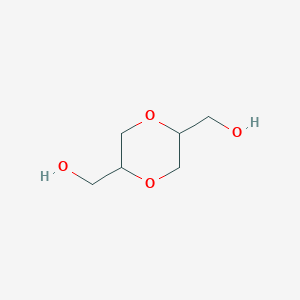

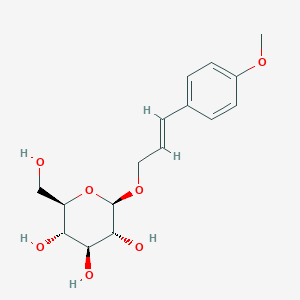

IUPAC Name |

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRYYSSZMQDPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337859 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14236-12-5 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between 1,2-Dihydroxyacetone and 1,4-Dioxane-2,5-dimethanol?

A: 1,2-Dihydroxyacetone (DHA) exists in different forms, including a dimeric form. [] One of the stereoisomers of this dimer is trans-2,5-dihydroxy-1,4-dioxane-2,5-dimethanol, also referred to as 1,4-Dioxane-2,5-dimethanol. This dimer is one of the forms in which DHA can be found. []

Q2: Are there any studies on the structural characterization of 1,4-Dioxane-2,5-dimethanol?

A: While the provided abstracts don't contain specific structural data on 1,4-Dioxane-2,5-dimethanol, they mention a related compound: 2,5-diethoxy-1,4-dioxane-2,5-dimethanol. [] This suggests that researchers have investigated the structural characteristics of similar molecules, which could offer insights into 1,4-Dioxane-2,5-dimethanol as well. Further research is needed to explore the specific structural properties of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)